- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290
Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)
60886-80-8 structure
Product Name:(1S)-(-)-(10-Camphorsulfonyl)imine
Numero CAS:60886-80-8
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
Update Time:2023-11-22
(1S)-(-)-(10-Camphorsulfonyl)imine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S)-(-)-Camphorsulfonylimine
- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
- (2S)-Bornane-10,2-sultam
- Bornanesultam
- SCamphorsulfonylimine
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (-)-10-Camphorsulfonimine
- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
- (1S)-(?)-Camphorsulfonylimine
- (-)-10-Mercaptoisoborneol
- (-)-10-sulfanylisoborneol
- (-)-camphorylsulfonyl imine
- (1S)-(-)-10-Mercaptoisoborneol
- (1S)-(-)-5,10-camphorsulfonylimine
- (1S,2R,4R)-(-)-10-mercapt
- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
- 1S-(-)-10-Mercaptoisoborneol
- AG-G-78940
- AGN-PC-00KA98
- ANW-43983
- CTK8B4136
- KB-00776
- M1341
- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- ZB004141
- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
- (-)-Camphorsulfonyl imine
-
- MDL: MFCD09992876
- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
- Chiave InChI: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
- Sorrisi: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
- BRN: 85296
Proprietà calcolate
- Massa esatta: 213.08200
- Massa monoisotopica: 213.082
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 54.9
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.50
- Punto di fusione: 227.0 to 231.0 deg-C
- Punto di ebollizione: 337 ºC
- Punto di infiammabilità: 158 ºC
- Indice di rifrazione: -31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogP: 2.11350
- Attività ottica: [α]19/D −34°, c = 1 in chloroform
(1S)-(-)-(10-Camphorsulfonyl)imine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,Room Temperature
- Frasi di rischio:R36/37/38
(1S)-(-)-(10-Camphorsulfonyl)imine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-5g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 5g |
¥254.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-50g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 50g |
¥1066.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-10g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 10g |
¥407.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-1g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 1g |
¥94.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-100g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 100g |
¥1706.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153251-25g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | >98.0%(HPLC) | 25g |
¥666.90 | 2023-09-03 | |
| Alichem | A059004047-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$235.44 | 2023-09-01 | |
| Alichem | A059004047-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$545.40 | 2023-09-01 | |
| Chemenu | CM253988-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$184 | 2021-06-15 | |
| Chemenu | CM253988-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$505 | 2021-06-15 |
(1S)-(-)-(10-Camphorsulfonyl)imine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Riferimento
- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489
Metodo di produzione 3
Condizioni di reazione
1.1R:NH4OH
2.1
2.1
Riferimento
- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8
Metodo di produzione 4
Condizioni di reazione
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249
Metodo di produzione 5
Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
2.1R:NH4OH
3.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249
Metodo di produzione 6
Condizioni di reazione
1.1R:NH4OH
2.1R:HCl
2.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249
Metodo di produzione 7
Condizioni di reazione
1.1
2.1
2.1
Riferimento
- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743
Metodo di produzione 8
Condizioni di reazione
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Riferimento
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213
Metodo di produzione 9
Condizioni di reazione
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008
Metodo di produzione 10
Condizioni di reazione
1.1
Riferimento
- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327
Metodo di produzione 11
Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1
2.1R:NH4OH
3.1
Riferimento
- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8
Metodo di produzione 12
Condizioni di reazione
1.1
Riferimento
- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8
Metodo di produzione 13
Condizioni di reazione
1.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249
Metodo di produzione 14
Condizioni di reazione
1.1
Riferimento
- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743
Metodo di produzione 15
Condizioni di reazione
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008
(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials
- (+)-Camphor
- D-Camphor-10-sulfonyl chloride
- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-
- (1R)-(-)-10-Camphorsulfonic Acid
- (1S)-(+)-Camphor-10-sulphonic acid
- (1S)-(+)-10-Camphorsulfonamide
(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products
(1S)-(-)-(10-Camphorsulfonyl)imine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
Numero d'ordine:A868864
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 09:14
Prezzo ($):204.0
Email:sales@amadischem.com
(1S)-(-)-(10-Camphorsulfonyl)imine Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) Prodotti correlati
- 119106-38-6(3H-3a,6-Methano-2,1-benzisothiazol-7(4H)-one,5,6-dihydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6S)-)
- 881652-46-6(Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide)
- 107869-45-4((+)-10-Camphorsulfonimine)
- 104319-35-9(10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5dec-4-ene-3,3-dione)
- 1472632-96-4(Isothiazole, 4,5-dihydro-3-propyl-, 1,1-dioxide)
- 791067-23-7(3H-3a,6-Methano-2,1-benzisothiazole,4,5,6,7-tetrahydro-8,8-dimethyl-7-methylene-,2,2-dioxide(9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
Purezza:99%
Quantità:100g
Prezzo ($):204.0